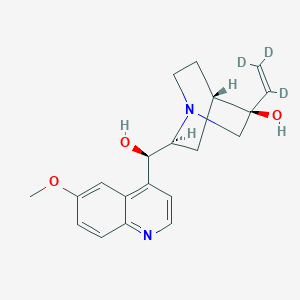

(3R)-3-Hydroxy Quinine-vinyl-d3

Beschreibung

BenchChem offers high-quality (3R)-3-Hydroxy Quinine-vinyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-Hydroxy Quinine-vinyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24N2O3 |

|---|---|

Molekulargewicht |

343.4 g/mol |

IUPAC-Name |

(3R,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20-/m0/s1/i1D2,3D |

InChI-Schlüssel |

BSRUJCFCZKMFMB-CKEBYLJPSA-N |

Isomerische SMILES |

[2H]C(=C([2H])[C@@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |

Kanonische SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |

Herkunft des Produkts |

United States |

Advanced Synthesis and Isolation of Deuterated (3R)-3-Hydroxyquinine: A Technical Guide for Pharmacokinetic Probes

Executive Summary

Quinine remains a critical antimalarial agent and a benchmark substrate for phenotyping hepatic cytochrome P450 3A4 (CYP3A4) activity. In vivo, quinine is primarily metabolized into its active metabolite, 3-hydroxyquinine[1]. While the (3S)-epimer constitutes the major metabolic product (~80%), the minor (3R)-epimer is increasingly targeted for stereospecific pharmacokinetic assays and metabolic stability studies.

Developing a stable, deuterated isotopologue of (3R)-3-hydroxyquinine is essential for its use as an internal standard in quantitative LC-MS/MS. This whitepaper outlines a field-proven, self-validating synthetic workflow to generate and isolate deuterated (3R)-3-hydroxyquinine . By leveraging a stable isotope precursor and a transient 9-O-acetylation strategy, this protocol overcomes the notorious chromatographic equilibration issues associated with cinchona alkaloid epimers.

Mechanistic Rationale & Synthetic Strategy

The Epimerization Conundrum

The direct C-3 hydroxylation of the quinuclidine ring yields an epimeric mixture of (3S) and (3R) isomers in an approximate 4:1 ratio[1]. Direct separation of these epimers via standard normal-phase flash chromatography (silica gel or alumina) is highly inefficient. As demonstrated by Sarma et al., the free 3-hydroxyquinine epimers undergo dynamic thermodynamic equilibration on the column[1].

Causality: This equilibration is driven by the highly polar, intramolecular hydrogen-bonding network between the C-3 tertiary alcohol, the C-9 hydroxyl, and the basic quinuclidine nitrogen. This network facilitates transient proton transfers and severe chromatographic streaking.

The 9-O-Acetylation Resolution Strategy

To circumvent on-column equilibration, we employ a transient masking strategy. By partially acylating the mixture to form the 9-aceto analogues, the intramolecular hydrogen-bonding network is disrupted. This locks the stereocenters, prevents equilibration, and alters the retention factors (

Isotopic Labeling Strategy

For LC-MS/MS internal standards, the isotopic label must be metabolically stable. While recent electricity-driven palladium-membrane reactors offer late-stage deuteration of the quinoline core[2], utilizing a commercially available Quinine-methoxy-d3 precursor is superior for this workflow. It ensures >99% isotopic purity without the risk of H/D scrambling during the basic hydrolysis step required to remove the 9-aceto masking group.

Caption: CYP3A4-mediated hepatic oxidation of quinine yielding 3S and 3R hydroxyquinine epimers.

Physicochemical and Chromatographic Profiling

To successfully execute the isolation, scientists must understand the distinct behaviors of the intermediates. Table 1 summarizes the critical data required for tracking the synthesis.

Table 1: Properties of 3-Hydroxyquinine Derivatives

| Compound | Configuration | Relative Yield | Silica Gel Behavior ( | Downstream Utility |

| (3S)-3-Hydroxyquinine-d3 | C-3 (S) | ~80% (Major) | Equilibrates / Streaks | Primary CYP3A4 biomarker[3] |

| (3R)-3-Hydroxyquinine-d3 | C-3 (R) | ~20% (Minor) | Equilibrates / Streaks | Stereospecific assay validation |

| (3S)-9-Aceto-3-OH-quinine-d3 | C-3 (S), C-9 Ac | Major | 0.45 | Intermediate for 3S isolation |

| (3R)-9-Aceto-3-OH-quinine-d3 | C-3 (R), C-9 Ac | Minor | 0.38 | Intermediate for 3R isolation |

*Chromatographic conditions: CH₂Cl₂/MeOH (9:1 v/v) on standard normal-phase silica gel.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodologies detail the synthesis from the deuterated precursor to the isolated (3R) epimer.

Protocol 1: Biomimetic C-3 Hydroxylation of Quinine-d3

Note: This step follows the foundational functionalization logic established by Diaz-Arauzo and Cook[4].

-

Initiation: Dissolve Quinine-methoxy-d3 (1.0 eq) in a suitable anhydrous solvent (e.g., THF).

-

Oxidation: Subject the protected precursor to stereoselective C-H oxidation (e.g., using a biomimetic metalloporphyrin catalyst or standard hydroboration/oxidation sequences adapted for allylic/tertiary C-H functionalization).

-

Extraction: Quench the reaction, extract with ethyl acetate (3x), and concentrate to yield the crude epimeric mixture of (3S)- and (3R)-3-hydroxyquinine-d3.

-

Self-Validation: Analyze the crude mixture via LC-MS/MS. The parent mass must shift from m/z 328 (Quinine-d3) to m/z 344 (3-Hydroxyquinine-d3), confirming successful incorporation of the hydroxyl group without loss of the deuterium label[5].

Protocol 2: 9-O-Acetylation of the Epimeric Mixture

Objective: Mask the C-9 hydroxyl to prevent on-column epimerization[1].

-

Preparation: Dissolve the crude 3-hydroxyquinine-d3 epimeric mixture (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Base Addition: Add anhydrous pyridine (2.5 eq) and cool the reaction vessel to 0 °C using an ice bath.

-

Causality: Cooling the reaction strictly to 0 °C minimizes the risk of unwanted di-acylation at the highly sterically hindered C-3 tertiary alcohol.

-

-

Acylation: Dropwise, add acetic anhydride (1.1 eq). Stir for 2 hours while monitoring via TLC.

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize excess acetic anhydride. Extract the aqueous layer with DCM (3x), dry the combined organic phases over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validation: Analyze the crude mixture via LC-MS. The target mass should shift by +42 Da (m/z 386), confirming selective mono-acylation.

Protocol 3: Chromatographic Resolution of the (3R) Diastereomer

-

Loading: Load the crude 9-aceto epimeric mixture onto a silica gel column pre-equilibrated with CH₂Cl₂.

-

Elution: Elute using a gentle gradient of CH₂Cl₂ to CH₂Cl₂/MeOH (95:5).

-

Fractionation: The major (3S)-9-aceto diastereomer elutes first. Carefully collect the later-eluting minor fractions containing the target (3R)-9-aceto diastereomer.

-

Self-Validation: Pool the minor fractions and verify diastereomeric purity via ¹H-NMR. The acetyl methyl protons and the C-9 methine proton will exhibit distinct chemical shifts compared to the major 3S epimer, confirming successful resolution.

Protocol 4: Basic Hydrolysis to (3R)-3-Hydroxyquinine-d3

-

Deprotection: Dissolve the purified (3R)-9-aceto-3-hydroxyquinine-d3 in LC-MS grade methanol.

-

Hydrolysis: Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 4 hours.

-

Causality: Potassium carbonate in methanol provides a mild basic environment that selectively cleaves the 9-O-acetate ester without causing retro-aldol degradation or epimerization of the sensitive quinuclidine core.

-

-

Isolation: Filter the suspension to remove inorganic salts and concentrate the filtrate. Purify the residue via a short plug of neutral alumina to yield pure (3R)-3-hydroxyquinine-d3.

-

Self-Validation: Confirm the loss of the acetyl group via IR spectroscopy (disappearance of the strong ester C=O stretch at ~1735 cm⁻¹) and verify the final mass (m/z 344) via high-resolution mass spectrometry (HRMS).

Caption: Synthetic workflow for the isolation of deuterated (3R)-3-hydroxyquinine via 9-O-acetylation.

Conclusion

The synthesis of deuterated (3R)-3-hydroxyquinine requires precise control over the unique stereochemical and thermodynamic properties of the cinchona alkaloid scaffold. By utilizing a stable deuterated precursor and strategically masking the C-9 hydroxyl group, researchers can reliably isolate the minor (3R) epimer. This provides a highly pure, metabolically stable internal standard critical for advanced pharmacokinetic profiling and CYP3A4 induction assays.

References

- Sarma, P.V.V.S., et al. "3-Hydroxyquinine: Synthesis and X-ray Crystal Structure of Its 9-Aceto Analogue." American Chemical Society (acs.org), 2005.

- Tiruveedhula, V.V.N.P.B. "Development of a Two-step Regiospecific Synthetic Route... Part – III A Novel Synthetic Method for the Synthesis of the Key Quinine Metabolite (3S)-3-Hydroxyquinine." Minds@UW (wisconsin.edu), 2017.

- Kharasch, E.D., et al. "Sensitivity of intravenous and oral alfentanil and pupillary miosis as minimal and noninvasive probes for hepatic and first-pass CYP3A induction." PubMed Central (nih.gov), 2013.

- "Possibility of quinine transformation in food products: LC–MS and NMR techniques in analysis of quinine derivatives.

- "CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: A possible metabolic link to blackwater fever.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sensitivity of intravenous and oral alfentanil and pupillary miosis as minimal and noninvasive probes for hepatic and first-pass CYP3A induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Characterization and Bioanalytical Application of (3R)-3-Hydroxy Quinine-vinyl-d3

[1]

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of (3R)-3-Hydroxy Quinine-vinyl-d3 , a stable isotope-labeled internal standard (SIL-IS) critical for the precise quantification of quinine metabolism. As the primary metabolite of quinine mediated by Cytochrome P450 3A4 (CYP3A4) , 3-hydroxyquinine serves as a vital biomarker for CYP3A4 phenotyping.[1][2]

The introduction of the trideuterovinyl moiety (

Molecular Architecture & Stereochemistry[1]

Structural Definition

The molecule is a derivative of the Cinchona alkaloid quinine. The core modification involves:

-

Hydroxylation: A hydroxyl group at the C-3 position of the quinuclidine ring. This creates a geminal arrangement with the vinyl group.

-

Isotopic Labeling: The vinyl group at C-3 is fully deuterated (

), replacing three hydrogen atoms with deuterium.

-

IUPAC Name: (1S,3R,4S,8S,9R)-6'-Methoxy-3-(trideuteroethenyl)cinchonan-3,9-diol

-

Chemical Formula:

-

Exact Mass: 343.20 Da (Calculated)

Stereochemical Configuration

Quinine possesses stereocenters at C-8 and C-9 (8S, 9R). The introduction of the hydroxyl group at C-3 creates a new chiral environment. The (3R) designation indicates the specific spatial arrangement of the hydroxyl group relative to the bridgehead nitrogen, consistent with the major metabolite formed by CYP3A4.

Structural Visualization

The following diagram illustrates the connectivity, highlighting the quinuclidine ring hydroxylation and the deuterated vinyl tag.

Figure 1: Structural connectivity of (3R)-3-Hydroxy Quinine-vinyl-d3. Note the geminal substitution at C-3 involving the trideuterovinyl group and the hydroxyl moiety.

Synthesis & Isotopic Labeling Strategy

Producing the specific vinyl-d3 metabolite requires a "Bottom-Up" semi-synthetic approach. Direct deuterium exchange on the metabolite is impossible due to labile protons; therefore, the vinyl label must be installed before the metabolic hydroxylation or via total synthesis.

Synthetic Workflow

The most robust pathway involves the Wittig Olefination of a ketone precursor using a deuterated phosphonium salt, followed by biomimetic oxidation.

-

Precursor Preparation: Oxidation of the vinyl group of Quinine to an aldehyde (Quinaldehyde) via ozonolysis or osmium tetroxide/periodate cleavage.

-

Isotope Installation (Wittig Reaction): Reaction of Quinaldehyde with

-methyltriphenylphosphonium bromide and a strong base (e.g., KHMDS). This regenerates the vinyl group with high isotopic purity (-

Reaction:

(Note: This yields d2. For d3, one must start with a precursor allowing full exchange or use a specific d3-vinyl transfer reagent). -

Correction for d3: To achieve vinyl-d3 (

), the precursor aldehyde proton must also be exchanged, or a specific coupling with a

-

-

C-3 Hydroxylation: The resulting Quinine-vinyl-d3 is subjected to Selenium Dioxide (

) oxidation or incubation with recombinant CYP3A4 microsomes .

Figure 2: Semi-synthetic route for generating the deuterated metabolite standard.

Physicochemical Properties & Spectral Analysis[1][4][5][6]

Accurate identification relies on specific spectral shifts caused by the deuterium atoms.

Mass Spectrometry (ESI+)[1]

-

Parent Ion: The unlabelled 3-hydroxyquinine shows

. -

Labeled Ion: (3R)-3-Hydroxy Quinine-vinyl-d3 shows

. -

Fragmentation (MS/MS):

-

The quinuclidine ring fragment usually dominates.

-

Key Diagnostic: Loss of the vinyl group. If the vinyl is lost, the mass difference between analyte and IS disappears in that specific fragment. Crucial Protocol Note: Select a product ion that retains the quinuclidine ring (and thus the d3-vinyl group) to maintain specificity.

-

NMR Characteristics ( -NMR, 500 MHz, )

| Position | Unlabelled ( | Vinyl-d3 ( | Observation |

| Vinyl | ~5.8 (ddd) | Silent | Signal disappears due to D-substitution. |

| Vinyl | ~5.0 (d) | Silent | Signal disappears. |

| C-9 (Linker) | ~5.5 (d) | ~5.5 (d) | Unchanged. |

| Methoxy | ~3.9 (s) | ~3.9 (s) | Unchanged. |

Bioanalytical Application: Self-Validating LC-MS/MS Protocol

Objective: Quantify 3-Hydroxyquinine in human plasma using the d3-analog as an Internal Standard (IS).

The "Self-Validating" Logic

A robust assay must detect "IS Interference" (Cross-talk).

-

Scenario A: High concentrations of natural analyte contain naturally occurring isotopes (

, -

Scenario B: The deuterated IS contains unlabelled impurities (

) that contribute to the analyte signal. -

Validation Step: The protocol below includes a "Zero-Analyte/High-IS" blank and a "High-Analyte/Zero-IS" sample to quantify these crosstalk factors.

Step-by-Step Protocol

Step 1: Stock Preparation

-

Dissolve (3R)-3-Hydroxy Quinine-vinyl-d3 in DMSO to 1 mg/mL (Stock A).

-

Dilute Stock A in 50:50 Methanol:Water to 500 ng/mL (Working IS Solution).

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50

L of plasma into a 96-well plate. -

Add 20

L of Working IS Solution (500 ng/mL). -

Add 200

L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. -

Vortex for 2 min at 1200 rpm.

-

Centrifuge at 4000 x g for 10 min at 4°C.

Step 3: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

m). -

Mobile Phase A: 10 mM Ammonium Formate pH 3.5.

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Why pH 3.5? Quinine derivatives are basic. Low pH ensures protonation (

) and improves peak shape by reducing silanol interactions.

Step 4: MS/MS Detection (MRM Mode)

| Compound | Precursor ( | Product ( | Collision Energy (eV) | Dwell (ms) |

| 3-OH Quinine | 341.2 | 160.1 | 25 | 50 |

| d3-IS | 344.2 | 163.1 | 25 | 50 |

Note: The product ion 160/163 corresponds to the quinuclidine fragment retaining the vinyl group. This ensures the mass shift is preserved in the transition.

Figure 3: Bioanalytical workflow ensuring precise quantification via isotopic dilution.

Metabolic Pathway Context

Understanding the formation of 3-hydroxyquinine is essential for interpreting CYP3A4 phenotyping data. Quinine is metabolized almost exclusively by CYP3A4 to 3-hydroxyquinine.

-

Clinical Relevance: The ratio of Plasma 3-OH-Quinine / Quinine is a validated metric for CYP3A4 activity in vivo.

-

Inhibition: Strong CYP3A4 inhibitors (e.g., Ketoconazole) drastically reduce the formation of this metabolite.[4]

Figure 4: CYP3A4-mediated metabolic pathway of Quinine.

References

-

Mirghani, R. A., et al. (1999).[4] "The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo." Clinical Pharmacology & Therapeutics.

-

Mirghani, R. A., et al. (2002).[1][5] "Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro." Drug Metabolism and Disposition.

-

Santa Cruz Biotechnology. "(3R)-3-Hydroxy Quinine Product Data." SCBT Catalog. [6]

-

PubChem Database. "3-Hydroxyquinine Compound Summary." National Library of Medicine.

-

Zhao, X. J., & Ishizaki, T. (1997). "The in vitro metabolism of quinine in human liver microsomes." Journal of Pharmacology and Experimental Therapeutics.

Sources

- 1. Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

The Physical and Chemical Characteristics of Deuterated Quinine: A Comprehensive Whitepaper for Bioanalytical Applications

Executive Summary

In the realm of modern pharmacokinetics and bioanalytical chemistry, the precise quantification of antimalarial and anti-arrhythmic agents in biological matrices is paramount. Quinine-d3 serves as the gold-standard stable isotope-labeled (SIL) internal standard (IS) for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of quinine[1]. This whitepaper dissects the physical and chemical characteristics of deuterated quinine, exploring the causality behind its structural design, its behavior in mass spectrometry, and the self-validating protocols required for rigorous drug development assays.

Structural and Physicochemical Foundations

Quinine-d3 is a synthetically derived, isotopically labeled analog of naturally occurring quinine. The strategic placement of three deuterium atoms fundamentally alters its mass while preserving its chemical behavior.

The Causality of Methoxy-Labeling

In Quinine-d3, the deuterium atoms are specifically localized on the methoxy group at the 6'-position of the quinoline ring, forming a

-

Mass Shift Optimization: The replacement of three hydrogen atoms with deuterium yields a mass shift of +3 Da[2]. A mass shift of +3 Da is the bioanalytical "sweet spot." It is large enough to ensure that the natural isotopic envelope of the unlabeled analyte (which includes naturally occurring

and -

Metabolic Stability & KIE: The methoxy group is relatively stable against rapid in vivo hydrogen-deuterium exchange compared to acidic protons (like those on hydroxyl or amine groups). Furthermore, because the primary metabolic pathway of quinine involves hepatic oxidation (via CYP3A4) at the quinuclidine ring rather than the methoxy group[3], the kinetic isotope effect (KIE) does not drastically alter its metabolic profile during in vitro stability assays.

Quantitative Data: Physicochemical Properties

The following table summarizes the core physical and chemical characteristics of Quinine-d3[2],[4].

| Property | Value / Description |

| Chemical Name | (8α,9R)-6'-(Methoxy-d3)cinchonan-9-ol |

| Molecular Formula | |

| Molecular Weight | 327.44 g/mol |

| Unlabeled Counterpart MW | 324.42 g/mol |

| Chemical Purity | >95% (by HPLC) |

| Isotopic Purity | >98% atom D |

| Physical State | Solid (Crystalline powder) |

Note: High isotopic purity (>98% atom D) is critical. Any residual unlabeled quinine in the reference standard will cause direct cross-talk in the MS/MS, compromising assay sensitivity[4].

Bioanalytical Application: The Role of Quinine-d3 in LC-MS/MS

The primary utility of Quinine-d3 lies in its ability to correct for matrix effects during LC-MS/MS analysis[1]. When biological samples (like human plasma) are injected into an electrospray ionization (ESI) source, co-eluting endogenous lipids and proteins compete with the analyte for charge, leading to ion suppression or enhancement.

Because Quinine-d3 shares the exact physicochemical properties (lipophilicity, pKa) as unlabeled quinine, they co-elute perfectly from a reversed-phase C18 column[5]. Consequently, both molecules enter the ESI source simultaneously and experience the exact same degree of ion suppression. By measuring the ratio of the analyte signal to the IS signal, the matrix effect is mathematically canceled out, ensuring absolute trustworthiness in the quantitative data.

Optimized MRM Transitions

In tandem mass spectrometry, quantification is performed in Multiple Reaction Monitoring (MRM) mode. The molecules are isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID), and specific product ions are isolated in the third quadrupole (Q3)[5].

| Compound | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Ionization Mode |

| Quinine | 325.0 | 160.0 | ESI (+) |

| Quinine-d3 (IS) | 328.2 | 163.2 | ESI (+) |

Self-Validating Experimental Protocol: Plasma Quantification

To ensure scientific integrity, the following step-by-step methodology outlines a self-validating LC-MS/MS workflow for quantifying quinine using Quinine-d3[5].

Step 1: Preparation of Solutions

-

Prepare a primary stock solution of Quinine and Quinine-d3 in methanol.

-

Dilute the Quinine-d3 stock to a working internal standard (WIS) concentration (e.g., 50 ng/mL) in 50% acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)

-

Aliquot 50 µL of

human plasma into a microcentrifuge tube. -

Add 10 µL of the Quinine-d3 WIS to all samples (except the Double Blank).

-

Add 150 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

Step 3: LC-MS/MS Analysis

-

Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using 5 mM ammonium acetate in water (A) and acetonitrile (B).

-

Flow Rate: 0.35 mL/min.

Step 4: System Validation Criteria (The Self-Validating Loop)

-

Carryover Test: Inject a Blank sample immediately following the Upper Limit of Quantification (ULOQ) sample. The peak area at the quinine retention time must be

of the LLOQ signal. -

Cross-Talk Test: Inject a Zero sample (Blank + IS). The signal in the unlabeled quinine MRM channel must be negligible, proving the isotopic purity of Quinine-d3.

-

Accuracy & Precision: Quality Control (QC) samples must deviate by no more than

from their nominal concentrations.

Visualizations of Workflows and Pathways

LC-MS/MS Bioanalytical Workflow

The following diagram illustrates the logical progression of the sample preparation and analysis pipeline, highlighting where the internal standard normalizes the workflow.

Workflow for the quantification of quinine in biological matrices using Quinine-d3.

Pharmacokinetic Profiling: CYP3A4 Metabolism

Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, yielding 3-hydroxyquinine[3]. Monitoring this pathway is crucial for drug-drug interaction (DDI) studies.

In vivo CYP3A4 metabolism of quinine and in vitro MS/MS fragmentation patterns.

References

-

Chandak and Mahajan. "Bioanalytical Method Development and Validation for the Determination of Quinine in Human Plasma by LC-MS." International Journal of Pharmacognosy, 2023; Vol. 10(7): 405-411. Available at:[Link]

-

American Chemical Suppliers. "Quinine-d3 Chemical Specifications & Isotopic Purity." AmericanChemicalSuppliers.com. Available at: [Link]

-

Japan Science and Technology Agency (JST). "Investigation of Biomarkers and Handling Strategy of Erlotinib-Induced Skin Rash in Rats." JST.go.jp, 2021. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinine-d3 | CAS 2734920-95-5 | LGC Standards [lgcstandards.com]

- 3. Investigation of Biomarkers and Handling Strategy of Erlotinib-Induced Skin Rash in Rats [jstage.jst.go.jp]

- 4. quinine suppliers USA [americanchemicalsuppliers.com]

- 5. ijpjournal.com [ijpjournal.com]

(3R)-3-Hydroxy Quinine-vinyl-d3: A Definitive Guide to Its Application in CYP3A4 Metabolic Profiling

Executive Summary

Cytochrome P450 3A4 (CYP3A4) is the most prominent drug-metabolizing enzyme in the human liver and intestine, responsible for the biotransformation of over 50% of marketed pharmaceuticals. Accurately phenotyping CYP3A4 activity is a critical requirement in modern pharmacokinetics and drug-drug interaction (DDI) studies. Quinine has long been established as a highly specific, reliable probe substrate for CYP3A4, which catalyzes its oxidation into 3-hydroxyquinine[1].

To quantify this metabolic pathway with the extreme precision demanded by regulatory bodies (FDA/EMA), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. This technical guide provides an authoritative analysis of (3R)-3-Hydroxy Quinine-vinyl-d3 , detailing its structural rationale, its critical role in LC-MS/MS bioanalysis, and a self-validating experimental protocol for robust CYP3A4 metabolic profiling.

Mechanistic Rationale: Quinine 3-Hydroxylation and Stereospecificity

The biotransformation of quinine is heavily dominated by CYP3A4[2]. While minor pathways exist—such as the formation of 2'-quininone or dihydroxydihydroquinine—the 3-hydroxylation pathway exhibits the highest intrinsic clearance in human liver microsomes (11.0 ± 4.6 µL/min/mg)[2].

The causality behind selecting the (3R) isomer as an internal standard lies in the stereospecificity of the CYP3A4 active site. The enzymatic addition of a hydroxyl group at the C3 position of quinine's quinuclidine ring generates a new chiral center, predominantly yielding the (3R)-enantiomer. Enantiomers and diastereomers can exhibit vastly different chromatographic retention times and ionization efficiencies. By utilizing the exact (3R) SIL-IS, bioanalytical scientists ensure absolute co-elution with the endogenous metabolite. This perfect chromatographic overlap is the only way to accurately compensate for matrix-induced ion suppression or enhancement in the mass spectrometer.

CYP3A4-mediated biotransformation pathway of quinine to its primary and minor metabolites.

Chemical Architecture: Why "Vinyl-d3"?

When designing a stable isotope-labeled standard, the position of the heavy isotopes dictates the chemical stability of the assay. (3R)-3-Hydroxy Quinine-vinyl-d3 has a molecular weight of 343.43 g/mol and a formula of C20H21D3N2O3[3],[4].

-

Mass Shift (+3 Da): The incorporation of three deuterium atoms provides a +3 m/z offset from the unlabeled 3-hydroxyquinine. This prevents isotopic cross-talk, ensuring that the natural M+3 isotopic envelope of the highly concentrated analyte does not falsely inflate the internal standard signal.

-

Label Position (Vinyl Group): Placing the deuterium atoms on the terminal vinyl group is a deliberate choice to ensure chemical stability. Unlike deuterium placed on exchangeable heteroatoms (such as -OH or -NH groups), carbon-bound deuterium on an sp2 hybridized carbon does not undergo rapid hydrogen-deuterium (H/D) exchange when exposed to the aqueous, acidic mobile phases typically used in reversed-phase LC-MS/MS.

Table 1: Physicochemical Properties of Quinine and its SIL-IS

| Property | Quinine | 3-Hydroxyquinine | (3R)-3-Hydroxy Quinine-vinyl-d3 |

| Role | Probe Substrate | Primary Metabolite | Internal Standard (SIL-IS) |

| Molecular Formula | C20H24N2O2 | C20H24N2O3 | C20H21D3N2O3[5] |

| Molecular Weight | 324.42 g/mol | 340.42 g/mol | 343.43 g/mol [4] |

| Mass Shift | N/A | Baseline | +3.01 Da |

| Key Structural Feature | Vinyl group (-CH=CH2) | C3-Hydroxyl group | Deuterated vinyl group (-C=CD2) |

Self-Validating Experimental Methodology: LC-MS/MS Workflow

To leverage this SIL-IS effectively, the analytical protocol must be designed as a self-validating system. The following protocol for quantifying 3-hydroxyquinine in Human Liver Microsomes (HLM) incorporates internal checks to verify extraction efficiency and instrument stability.

Step-by-Step Protocol

Step 1: Incubation and Quenching

-

Incubate HLM (0.5 mg/mL protein) with quinine (10–100 µM) and NADPH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

-

Causality: The pH 7.4 buffer mimics physiological conditions, while NADPH acts as the obligatory electron donor for CYP450 catalytic cycles.

-

-

Terminate the reaction at predetermined time points (e.g., 15 min) by adding 3 volumes of ice-cold acetonitrile containing 50 ng/mL of (3R)-3-Hydroxy Quinine-vinyl-d3 .

-

Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism. Spiking the SIL-IS at the exact moment of quenching ensures that any subsequent volumetric losses, degradation, or matrix effects equally impact both the analyte and the IS.

-

Step 2: Sample Extraction (Protein Precipitation)

-

Vortex the quenched mixture vigorously for 2 minutes to ensure complete protein aggregation.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer the particle-free supernatant to an autosampler vial.

-

Self-Validation Check: Always run a "Blank Matrix + IS" sample. Monitor the absolute peak area of the SIL-IS across all injections. If the IS signal varies by >15% across the run, it flags an unstable extraction process or severe, fluctuating matrix ion suppression.

-

Step 3: UHPLC-MS/MS Analysis

-

Chromatography: Inject 2 µL onto a sub-2µm C18 column. Utilize a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

-

Causality: Formic acid promotes the protonation[M+H]+ of the basic quinuclidine and quinoline nitrogens, drastically enhancing positive electrospray ionization (+ESI) sensitivity.

-

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Unlabeled 3-Hydroxyquinine: m/z 341.2 → m/z 160.1

-

(3R)-3-Hydroxy Quinine-vinyl-d3: m/z 344.2 → m/z 163.1

-

Self-validating LC-MS/MS workflow for 3-hydroxyquinine quantification using a SIL-IS.

Kinetic Data and CYP3A4 Phenotyping

The primary metric for evaluating CYP3A4 activity is the Metabolic Ratio (MR), defined as the concentration of Quinine divided by the concentration of 3-Hydroxyquinine[6]. The MR serves as a highly stable biomarker for CYP3A4 activity in humans[6].

In clinical pharmacokinetics, the co-administration of strong CYP3A4 inhibitors (such as ketoconazole) significantly alters this ratio. For instance, ketoconazole has been shown to decrease the in vivo Area Under the Curve (AUC) of 3-hydroxyquinine from a baseline of 28.4 µmol·h/L down to 19.7 µmol·h/L (P < .001)[7]. Conversely, inhibitors of other enzymes like CYP1A2 (e.g., fluvoxamine) have no significant inhibitory effect on this specific metabolic pathway[7].

Table 2: Typical CYP3A4 Kinetic Parameters for Quinine Metabolism

| Parameter | Quinine to 3-Hydroxyquinine | Quinine to 2'-Quininone | Clinical Impact (CYP3A4 Inhibition) |

| Intrinsic Clearance (HLM) | 11.0 ± 4.6 µL/min/mg[2] | 1.4 ± 0.7 µL/min/mg[2] | Decreased Quinine Clearance |

| Primary Enzyme | CYP3A4[2] | CYP3A4 (Minor) | N/A |

| In Vivo AUC (Baseline) | 28.4 µmol·h/L[7] | Not Quantified | Baseline Metabolic Ratio established |

| In Vivo AUC (+ Ketoconazole) | 19.7 µmol·h/L[7] | Not Quantified | ~30% Reduction in Metabolite AUC |

Conclusion

The deployment of (3R)-3-Hydroxy Quinine-vinyl-d3 is not merely a procedural formality; it is a mechanistic necessity for rigorous CYP3A4 phenotyping. By utilizing a stereospecifically matched, non-exchangeable stable isotope standard, researchers can eliminate chromatographic discrepancies, neutralize matrix effects, and generate kinetic data that meets the highest standards of scientific integrity and regulatory compliance.

References

1.. Drug Metabolism and Disposition, PubMed. 2.. Clinical Pharmacology & Therapeutics, PubMed. 3.. Frontiers in Pharmacology. 4. . Cymit Química. 5.. European Journal of Clinical Pharmacology, PubMed.

Sources

- 1. Frontiers | Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro [frontiersin.org]

- 2. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3R)-3-Hydroxy Quinine-vinyl-d3 | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. Quinine 3-hydroxylation as a biomarker reaction for the activity of CYP3A4 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding Quinine Metabolism: Enzymatic Pathways, Kinetic Profiling, and Clinical Implications

Executive Summary

Quinine, an alkaloid historically derived from cinchona bark, remains a critical therapeutic agent for malaria and off-label management of nocturnal leg cramps. Despite centuries of clinical use, the precise characterization of its metabolic fate has only recently been elucidated through advanced cytochrome P450 (CYP450) phenotyping. Understanding quinine metabolism is paramount for drug development professionals and clinicians to predict drug-drug interactions (DDIs), mitigate toxicity (such as blackwater fever or thrombocytopenia), and understand inter-individual variability driven by genetic polymorphisms.

This whitepaper provides a comprehensive technical analysis of the quinine metabolic pathway, detailing the enzymatic drivers, kinetic parameters, and self-validating in vitro methodologies used to profile its clearance.

The Quinine Metabolic Pathway: Enzymatic Drivers

Quinine is primarily eliminated via hepatic biotransformation, with only about 20% of the parent drug excreted unchanged in the urine[1]. The principal metabolic pathway is oxidation, specifically 3-hydroxylation, which yields the major active metabolite 3-hydroxyquinine [2].

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoforms have definitively established that CYP3A4 is the primary catalyst for this reaction[3]. While CYP3A4 drives the bulk of 3-hydroxylation, CYP2C19 plays a minor, secondary role[3]. Other isoforms, including CYP1A2, CYP2D6, and CYP2E1, have negligible effects on this specific pathway[3]. Minor secondary metabolites, such as 2'-quininone and 11-dihydroxydihydroquinine, are also formed, though their clinical significance is less pronounced[4].

Fig 1: Primary and secondary enzymatic pathways of quinine metabolism.

Enzyme Kinetics and Clearance Data

The kinetics of quinine 3-hydroxylation exhibit significant inter-individual variability, largely dependent on baseline CYP3A4 expression levels. Table 1 summarizes the established kinetic parameters across different in vitro models.

Table 1: Kinetic Parameters of Quinine 3-Hydroxylation

| Enzyme Source | Apparent | Intrinsic Clearance ( | Reference | |

| Human Liver Microsomes (HLM) | 106.1 ± 19.3 µM | 1.33 ± 0.48 nmol/mg/min | 11.0 ± 4.6 µl/min/mg | [3][4] |

| Recombinant Wild-Type CYP3A4*1A | 16.0 µM | 3.5 pmol/min/pmol CYP | 217.5 µl/min/nmol CYP | [5] |

Note: The discrepancy in

Clinical Implications: Drug-Drug Interactions (DDIs)

Because CYP3A4 is the bottleneck for quinine clearance, co-administration with CYP3A4 modulators profoundly alters quinine pharmacokinetics. Understanding these interactions is critical for preventing quinine toxicity (e.g., cinchonism, QT prolongation) or therapeutic failure.

Table 2: Impact of Clinical Modulators on Quinine Metabolism

| Modulator | Mechanism | Pharmacokinetic Impact | Reference |

| Ketoconazole | Potent CYP3A4 Inhibitor | Decreases oral clearance by 31%; Lowers 3-OH-quinine AUC. | [6] |

| Troleandomycin | CYP3A4 Inhibitor | Increases Quinine AUC by 87%; Decreases 3-OH-quinine formation. | [1] |

| Fluvoxamine | CYP1A2 / CYP2C19 Inhibitor | No significant effect on quinine oral clearance. | [6] |

| Carbamazepine | CYP3A4 Inducer | Increases clearance; Decreases plasma quinine concentrations. | [1] |

In Vitro Experimental Workflows: CYP450 Phenotyping

To accurately profile drug metabolism and evaluate the impact of genetic variants (e.g., CYP3A4 allelic variants) on quinine clearance, researchers rely on highly controlled in vitro assays.

Methodological Rationale

The use of Human Liver Microsomes (HLMs) is the gold standard for initial metabolic profiling. Causality: HLMs contain the full complement of hepatic CYP enzymes, allowing researchers to assess the natural interplay of enzymes and calculate intrinsic clearance in a state that closely mimics human physiology[3]. Conversely, Recombinant CYPs (expressed in baculovirus-insect cells) are utilized subsequently to isolate specific pathways. Causality: By removing the background noise of other hepatic enzymes, recombinant models definitively prove which specific isoform (e.g., CYP3A4 vs. CYP1A2) is responsible for generating a specific metabolite[5].

Self-Validating HLM Assay Protocol for Quinine 3-Hydroxylation

The following protocol details the quantification of quinine intrinsic clearance. It is designed as a self-validating system, incorporating strict controls to ensure data integrity.

Step 1: Reagent Preparation & System Assembly

-

Action: Prepare 100 mM potassium phosphate buffer (pH 7.4). Thaw pooled HLMs on ice. In a 96-well microplate, combine the buffer, HLMs (final concentration 0.5 mg/mL protein), and quinine (titrated concentrations from 10 µM to 100 µM)[5].

-

Causality: Thawing HLMs strictly on ice prevents the premature thermal degradation of fragile CYP450 apoproteins. The pH 7.4 buffer maintains the physiological ionization state of both the enzyme active site and the basic quinine molecule.

Step 2: Pre-Incubation

-

Action: Incubate the mixture at 37°C for 5 minutes[5].

-

Causality: This ensures all components reach physiological temperature before the reaction begins. Skipping this step results in a thermal lag phase, which skews the linear phase of enzyme kinetics and artificially lowers the calculated

.

Step 3: Reaction Initiation

-

Action: Add the NADPH regeneration system (0.8 mM NADP+, 5 mM glucose-6-phosphate, 3 mM MgCl2, and 0.2 U/mL G6PD) to a final volume of 200 µL to start the reaction[7].

-

Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. Because NADPH is unstable in solution over long periods, using a regeneration system ensures a steady-state electron flow. Adding this system last acts as the precise "start switch" for the assay.

Step 4: Self-Validating Controls (Parallel Execution)

-

Action: Run a Negative Control (buffer replaces NADPH) and a Positive Inhibition Control (add 1 µM Ketoconazole to the well)[4].

-

Causality: The Negative Control proves that any observed depletion of quinine is strictly dependent on CYP450 oxidative pathways, ruling out non-specific binding to the plastic well or spontaneous chemical degradation. The Positive Control validates the assay's sensitivity; a failure of Ketoconazole to halt 3-hydroxyquinine formation indicates assay contamination or compromised inhibitor integrity.

Step 5: Incubation & Termination

-

Action: Maintain at 37°C with gentle shaking for 45 minutes. Terminate by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine)[5][7].

-

Causality: The organic solvent instantly precipitates the microsomal proteins, denaturing the CYPs and halting metabolism exactly at the target timepoint. The internal standard corrects for any volumetric losses during subsequent centrifugation steps.

Step 6: Extraction and LC-MS/MS Analysis

-

Action: Centrifuge at 13,000 × g for 10 minutes at 4°C. Extract the supernatant and analyze via UPLC-MS/MS using positive electrospray ionization. Monitor the mass/charge ratio (m/z) transition of 341.1 → 160.1 for 3-hydroxyquinine[5].

-

Causality: UPLC-MS/MS provides superior sensitivity and specificity over traditional HPLC-UV, allowing for the precise quantification of picomolar metabolite concentrations without interference from the complex microsomal matrix.

Fig 2: Step-by-step in vitro human liver microsome (HLM) assay workflow.

Conclusion

The metabolic clearance of quinine is a highly specific process dominated by the CYP3A4-mediated 3-hydroxylation pathway. By leveraging rigorous in vitro phenotyping models—such as HLM assays and recombinant CYP systems—researchers can accurately map the kinetic parameters of this drug. Understanding the causality behind these experimental designs ensures that pharmacokinetic data is robust, reproducible, and clinically translatable, ultimately safeguarding patients against adverse drug-drug interactions and toxicity.

References

-

The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo National Center for Biotechnology Information (NCBI) / PubMed URL: [Link]

-

The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

-

Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

-

Identification of human cytochrome P450 isoforms involved in the 3-hydroxylation of quinine by human live microsomes and nine recombinant human cytochromes P450 National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

-

Metabolism and elimination of quinine in healthy volunteers ResearchGate URL:[Link]

-

QUALAQUIN (quinine sulfate) CAPSULES USP - FDA Label U.S. Food and Drug Administration (FDA) URL:[Link]

-

Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro Frontiers in Pharmacology URL:[Link]

-

CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of human cytochrome P450 isoforms involved in the 3-hydroxylation of quinine by human live microsomes and nine recombinant human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro [frontiersin.org]

- 6. The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Role of CYP3A4 in 3-Hydroxyquinine Formation

Executive Summary

This technical guide delineates the catalytic dominance of Cytochrome P450 3A4 (CYP3A4) in the biotransformation of quinine to its principal metabolite, 3-hydroxyquinine .[1][2][3] While quinine metabolism involves multiple pathways, the 3-hydroxylation route is the primary clearance mechanism in humans, serving as a validated in vivo and in vitro biomarker for CYP3A4 activity.[3][4]

This document provides researchers with mechanistic insights, kinetic data, and a validated experimental protocol to measure this specific metabolic conversion. It addresses the confounding role of CYP3A5 and outlines the precise inhibition strategies required to isolate CYP3A4 activity in heterogeneous liver microsomes.

Mechanistic Enzymology

The Biotransformation Pathway

Quinine (Cinchonan-9-ol, 6'-methoxy-, (8

-

Primary Catalyst: CYP3A4 (>90% intrinsic clearance contribution in CYP3A5 non-expressers).

-

Secondary Catalyst: CYP3A5 (significant contribution in CYP3A5*1 carriers).

-

Minor Pathways: CYP2C19 (forms 2'-quininone, a minor metabolite).

The reaction is stereoselective and NADPH-dependent. The formation of 3-hydroxyquinine is the rate-limiting step in quinine elimination for the majority of the population.

Pathway Visualization

The following diagram illustrates the metabolic hierarchy, highlighting the dominance of CYP3A4 over secondary pathways.

Figure 1: Metabolic pathway of quinine. CYP3A4 is the obligate enzyme for the primary clearance pathway (3-hydroxylation).

Quantitative Contribution & Kinetics[5]

Understanding the enzyme kinetics is crucial for designing incubation assays. The affinity (

Kinetic Parameters (Human Liver Microsomes)

| Parameter | Value (Mean ± SD) | Range | Significance |

| 83 ± 19 | 57 – 123 | Substrate concentration in assays should be >100 | |

| 547 ± 416 pmol/min/mg | 100 – 1200 pmol/min/mg | High inter-individual variability reflects CYP3A4 expression levels. | |

| 11.0 ± 4.6 | - | Highest clearance among all quinine metabolites.[2] | |

| 1.4 ± 0.7 | - | ~8-fold lower than 3-hydroxylation.[2] |

Data aggregated from Mirghani et al. (2002) and Zhao et al. (2009).

The CYP3A5 Confounding Factor

While CYP3A4 is the "workhorse," CYP3A5 plays a critical role in individuals carrying the CYP3A5*1 allele (high expressers).

-

CYP3A5 Expressers (e.g., ~50% of Tanzanians): 3-hydroxyquinine formation is catalyzed by both 3A4 and 3A5.

-

CYP3A5 Non-expressers (e.g., ~90% of Caucasians): 3-hydroxyquinine formation is almost exclusively CYP3A4-mediated.

-

Implication: In phenotyping assays using pooled Human Liver Microsomes (HLM), the result is a composite of 3A4/5. To isolate 3A4, specific chemical inhibition or recombinant systems must be used.

Experimental Validation Protocols

To validate CYP3A4 involvement or to screen new chemical entities (NCEs) for interaction with this pathway, the following protocols are recommended. These protocols rely on Chemical Inhibition and Kinetic Phenotyping .

Diagnostic Inhibition Strategy

To confirm CYP3A4 activity, use the following specific inhibitors during incubation:

-

Ketoconazole (1

): Potent CYP3A4/5 inhibitor. Expect >90% reduction in 3-hydroxyquinine formation.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Troleandomycin (TAO) (50-80

): Mechanism-based inhibitor. Requires pre-incubation with NADPH. Highly specific for CYP3A.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Negative Controls: Quinidine (CYP2D6 inhibitor) or Sulfaphenazole (CYP2C9 inhibitor) should show no effect on 3-hydroxyquinine formation.

Protocol: In Vitro 3-Hydroxylation Assay

Objective: Measure the formation rate of 3-hydroxyquinine in HLM.

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

-

Substrate: Quinine Hydrochloride (Stock 10 mM in water).

-

Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

-

Stop Solution: Ice-cold Acetonitrile (containing internal standard, e.g., Quinidine).

Workflow Diagram:

Figure 2: Step-by-step workflow for the in vitro quinine 3-hydroxylation assay.

Step-by-Step Procedure:

-

Preparation: Thaw HLM on ice. Prepare a master mix containing buffer and microsomes (final protein conc. 0.5 mg/mL).

-

Substrate Addition: Add Quinine to the master mix. Recommended concentration: 100

(approx. -

Pre-incubation: Incubate the mix at 37°C for 5 minutes to equilibrate.

-

Initiation: Start the reaction by adding NADPH (1 mM final concentration). Total volume: 200

. -

Incubation: Incubate for 20 minutes . Note: Linearity is typically maintained up to 30-40 minutes; 20 minutes ensures initial rate conditions.

-

Termination: Add 200

of ice-cold Acetonitrile. Vortex immediately. -

Processing: Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Analysis: Inject supernatant into HPLC-UV (fluorescence detection: Ex 350 nm, Em 450 nm) or LC-MS/MS (MRM transition for 3-OH-Quinine).

Clinical Implications & Drug Interactions[1][8][9][10][11][12][13]

Biomarker Utility

Because 3-hydroxyquinine formation is almost exclusively mediated by CYP3A4 (in CYP3A5 non-expressers), the Quinine/3-Hydroxyquinine metabolic ratio in plasma or urine is a robust index for CYP3A4 phenotyping.

-

High Ratio: Indicates CYP3A4 inhibition or liver impairment.

-

Low Ratio: Indicates CYP3A4 induction.

Drug-Drug Interactions (DDIs)

Researchers must account for CYP3A4 modulation when designing clinical trials involving quinine:

-

Inhibitors: Co-administration with Ketoconazole , Ritonavir , or Clarithromycin drastically reduces 3-hydroxyquinine formation, increasing quinine toxicity (cinchonism, QT prolongation).

-

Inducers: Rifampin or Carbamazepine significantly increases clearance, potentially leading to sub-therapeutic antimalarial effects.

References

-

Mirghani, R. A., et al. (2002). "Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway." Drug Metabolism and Disposition, 30(12), 1368–1371.[3][4]

-

Zhao, X. J., & Ishizaki, T. (1997). "The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes." Journal of Pharmacology and Experimental Therapeutics, 283(3), 1167-1176.

-

Mirghani, R. A., et al. (2003). "Quinine 3-hydroxylation as a biomarker reaction for the activity of CYP3A4 in man."[3][4] European Journal of Clinical Pharmacology, 59(1), 23-28.

-

Nontprasert, A., et al. (1996). "Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro." Transactions of the Royal Society of Tropical Medicine and Hygiene, 90(5), 553-555.[5]

-

FDA (2020). "Drug Interaction Report: Hydroxychloroquine and Quinine Metabolism." FDA Access Data.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro [frontiersin.org]

- 5. Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Biotransformation of Cinchona Alkaloids: A Technical Whitepaper on the Discovery, Kinetics, and Profiling of Quinine Metabolites

Executive Summary

Quinine, the foundational cinchona alkaloid, has been a cornerstone of antimalarial pharmacotherapy for over a century. However, the modern era of drug development requires a rigorous understanding of a drug's metabolic fate. This whitepaper synthesizes the historical discovery of quinine metabolites, the precise cytochrome P450 (CYP) enzyme kinetics governing their formation, and the standardized, self-validating methodologies required to quantify these biotransformation products in vitro.

Historical Context: From Empirical Bark to Molecular Biotransformation

Isolated from the Cinchona tree bark in 1820 by Pelletier and Caventou, quinine was utilized empirically for decades before its pharmacokinetic properties were fully understood. The critical turning point in quinine pharmacology occurred in the late 20th century, when advanced chromatography and mass spectrometry allowed researchers to isolate specific metabolites from human urine.

Pioneering studies identified a complex profile of biotransformation products, including O-desmethylquinine, 3-hydroxydihydroquinine, and the dominant species, 3-hydroxyquinine 1[1]. This discovery marked a paradigm shift: the therapeutic efficacy and potential toxicity of the drug were no longer attributed solely to the parent alkaloid, but to its active metabolites. Notably, 3-hydroxyquinine was found to retain approximately 10% to 15% of the parent drug's antimalarial activity, making its pharmacokinetic profiling essential for clinical safety 2[2].

The Cytochrome P450 Enzymatic Paradigm

The elimination of quinine is driven almost exclusively by hepatic oxidative cytochrome P450 (CYP) pathways2[2].

Mechanistic Causality: In vitro studies utilizing human recombinant CYP enzymes and Human Liver Microsomes (HLMs) have definitively established that CYP3A4 is the principal enzyme responsible for quinine 3-hydroxylation3[3]. While CYP2C19 plays a minor role in the formation of secondary metabolites like O-desmethylquinine, the sheer abundance of CYP3A4 in the liver and its high intrinsic clearance for quinine dictate the overall pharmacokinetic profile 2[2]. Secondary metabolites, including 2'-quininone and stereoisomers of 10,11-dihydroxydihydroquinine, are also formed via CYP3A4, but at significantly lower formation rates3[3].

Fig 1. Hepatic CYP450-mediated biotransformation pathways of quinine.

Quantitative Metabolite Profiling

Understanding the kinetic parameters of these metabolites allows researchers to predict drug-drug interactions (DDIs) accurately. The formation kinetics demonstrate a stark intrinsic preference for 3-hydroxylation over alternative oxidation events.

Table 1: In Vitro Kinetic Parameters of Quinine Metabolites in Human Liver Microsomes

| Metabolite | Primary Enzyme | Intrinsic Clearance (CLint) | Kinetic Parameters (Vmax / Km) |

|---|---|---|---|

| 3-hydroxyquinine | CYP3A4 | 11.0 ± 4.6 µL/min/mg | Vmax: 3.5 pmol/min/pmol, Km: 16 µM |

| 2'-quininone | CYP3A4 | 1.4 ± 0.7 µL/min/mg | Not determined |

| (10S)-11-dihydroxydihydroquinine | CYP3A4 | 1.1 ± 0.2 µL/min/mg | Not determined |

| (10R)-11-dihydroxydihydroquinine | CYP3A4 | 0.5 ± 0.1 µL/min/mg | Not determined |

(Data synthesized from 3[3] and 4[4])

Experimental Methodologies: In Vitro Metabolite Quantification

To accurately profile quinine metabolism, researchers employ Human Liver Microsome (HLM) assays coupled with High-Performance Liquid Chromatography (HPLC). The following protocol is designed as a self-validating system to ensure that the observed biotransformation is strictly CYP-mediated and specific to the isoforms .

Step-by-Step Self-Validating HLM Assay Protocol

-

Preparation of Reaction Matrix: Combine 0.5 mg/mL pooled HLMs (or recombinant CYP3A4) with 0.1 M potassium phosphate buffer (pH 7.4) and 10–50 µM quinine substrate.

-

Inhibitor Control (Self-Validation Step): Split the samples into a test group and a control group. Spike the control group with 1 µM ketoconazole (a potent, selective CYP3A4 inhibitor).

-

Pre-incubation: Equilibrate the mixtures at 37°C for 5 minutes to mimic human physiological conditions.

-

Initiation: Add 1 mM NADPH-generating system to start the reaction.

-

Causality: CYP450 enzymes are obligate monooxygenases that require electron transfer from NADPH; without it, true enzymatic biotransformation cannot occur.

-

-

Enzymatic Reaction: Incubate for 15–30 minutes. This timeframe is strictly chosen to ensure the reaction remains within the linear phase of steady-state kinetics4[4].

-

Termination: Add an equal volume of ice-cold methanol containing an internal standard (e.g., carbamazepine).

-

Quantification: Centrifuge at 10,000 × g to pellet the precipitated proteins, and inject the supernatant into an HPLC-UV or LC-MS/MS system for peak integration 5[5].

Fig 2. Self-validating in vitro HLM workflow for metabolite quantification.

Clinical Implications: Drug Interactions and Disease States

The heavy reliance on CYP3A4 for quinine clearance makes the drug highly susceptible to pharmacokinetic alterations. Co-administration of potent CYP3A4 inhibitors, such as the antifungal ketoconazole or the antiretroviral ritonavir, drastically reduces the formation of 3-hydroxyquinine. This metabolic blockade leads to elevated, potentially toxic plasma concentrations of the parent drug, necessitating strict dosage adjustments 5[5],6[6]. Conversely, in patients with severe liver disease or acute malaria, the functional mass of hepatic CYP3A4 is compromised, significantly reducing quinine clearance and altering the quinine/3-hydroxyquinine metabolic ratio 7[7].

References

1.[Mirghani et al., 2002] Title: Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway. Source: nih.gov. URL: 2. [Zhang et al., 2019] Title: Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro. Source: frontiersin.org. URL: 3. [FDA Quinine Label] Title: quinine sulfate - accessdata.fda.gov. Source: fda.gov. URL: 4. [Mirghani et al., 2003] Title: Metabolism and elimination of quinine in healthy volunteers. Source: nih.gov. URL: 5. [Pharmaceutical Chemistry] Title: Pharmaceutical Chemistry 9789391029326. Source: dokumen.pub. URL: 6. [Soyinka et al., 2025] Title: Effects of Ritonavir-Boosted Lopinavir on the Pharmacokinetics of Quinine. Source: researchgate.net. URL: 7. [Bannon et al., 1998] Title: Quinine pharmacokinetics in chronic haemodialysis patients (Identification of quinine metabolites in urine). Source: researchgate.net. URL:

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro [frontiersin.org]

- 5. Metabolism and elimination of quinine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dokumen.pub [dokumen.pub]

Technical Guide: Antimalarial Activity & Pharmacokinetics of 3-Hydroxyquinine

Executive Summary

3-Hydroxyquinine (3-HQ) is the primary bioactive metabolite of the cinchona alkaloid quinine. While quinine remains a cornerstone in the treatment of severe Plasmodium falciparum malaria—particularly in chloroquine-resistant strains—its metabolite 3-HQ plays a complex, dual role in clinical outcomes.

This guide provides a technical analysis of 3-HQ’s antimalarial potency relative to its parent compound, its pharmacokinetics in compromised host systems (specifically renal failure), and the validated protocols for its isolation and quantification.

Key Technical Takeaway: 3-HQ exhibits approximately 10-fold lower antimalarial potency (IC50) than quinine but can accumulate to toxicologically significant levels (up to 45% of parent drug concentration) in patients with acute renal failure (ARF), contributing to the "cinchonism" toxicity syndrome without proportionally increasing therapeutic efficacy.

Chemical & Metabolic Profile

Structural Characterization

3-Hydroxyquinine is formed via the regio-selective oxidation of the quinuclidine ring of quinine. This biotransformation is catalyzed almost exclusively by the cytochrome P450 isoform CYP3A4 .

-

Parent: Quinine (

) -

Metabolite: 3-Hydroxyquinine (

)[1][2] -

Enzymatic Driver: CYP3A4 (High intrinsic clearance,

)

Metabolic Pathway Visualization

The following diagram illustrates the CYP3A4-mediated oxidation pathway.

Figure 1: The primary metabolic route of quinine. 3-HQ formation is a specific biomarker for CYP3A4 activity.

Pharmacodynamics: Antimalarial Potency[3][4]

Comparative In Vitro Activity

The antimalarial efficacy of 3-HQ has been rigorously quantified against P. falciparum isolates. Unlike some active metabolites (e.g., desethylamodiaquine) which retain equipotency, 3-HQ is significantly less active.

Table 1: Comparative IC50 Values against P. falciparum (Thailand Isolates)

| Compound | Mean IC50 (nmol/L) | Relative Potency | Mechanism of Action |

| Quinine (Parent) | 168 (68–366) | 100% | Heme Polymerization Inhibition |

| Dihydroquinine (Impurity) | 129 (54–324) | ~130% | Heme Polymerization Inhibition |

| 3-Hydroxyquinine (Metabolite) | 1,160 (378–3,154) | ~14% | Heme Polymerization Inhibition |

Data Source: Transactions of the Royal Society of Tropical Medicine and Hygiene [1].

Mechanism of Action (MOA)

Both quinine and 3-HQ function by interfering with the parasite's hemoglobin digestion pathway within the acidic food vacuole.

-

Hemoglobin Digestion: Parasites degrade hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic to the parasite.

-

Detoxification: The parasite polymerizes toxic heme into inert hemozoin (malaria pigment).

-

Inhibition: Quinine and 3-HQ bind to heme, capping the polymer chain and preventing further sequestration. The accumulation of free heme lyses the parasite.

Why is 3-HQ less potent? The hydroxylation on the quinuclidine ring likely alters the lipophilicity and steric fit of the molecule into the heme binding pocket, reducing its affinity compared to the parent compound.

Clinical Pharmacokinetics & Toxicity Implications

The "Renal Trap" in Severe Malaria

In uncomplicated malaria, 3-HQ plasma levels are low and contribute negligibly to efficacy. However, in severe malaria with Acute Renal Failure (ARF) , the pharmacokinetics shift dramatically.

-

Clearance: 3-HQ is eliminated renally. In ARF, clearance plummets.

-

Accumulation: Plasma concentrations of 3-HQ can rise to 45% of quinine levels [2].[3]

-

Protein Binding: Quinine is highly bound (~90%) to

-acid glycoprotein (AAG).[4] 3-HQ competes for these binding sites, potentially altering the free fraction of the drug.

Contribution to Cinchonism

"Cinchonism" is the dose-limiting toxicity of quinine (tinnitus, high-tone deafness, nausea).

-

Hypothesis: Because 3-HQ accumulates in renal failure but provides only ~14% of the antimalarial activity, it acts as a "toxic load."

-

Clinical Consequence: Patients with renal failure experience heightened toxicity without a proportional gain in parasite clearance. Dose adjustments in renal failure are critical not just to prevent quinine accumulation, but to mitigate 3-HQ toxicity.

Technical Protocol: In Vitro Biosynthesis of 3-HQ

For researchers requiring 3-HQ for binding or sensitivity studies, chemical synthesis is inefficient. The gold standard method is enzymatic biosynthesis using Human Liver Microsomes (HLM).

Reagents & System

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) or Recombinant CYP3A4 (Baculovirus-insect cell expressed).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

).

Step-by-Step Workflow

Figure 2: Validated protocol for the enzymatic generation of 3-hydroxyquinine from quinine.[5]

Validation Criteria (Self-Correcting Protocol)

To ensure the signal detected is indeed 3-HQ and not an isomer or impurity:

-

Inhibition Control: Run a parallel incubation with Ketoconazole (1 µM) .

-

Result: 3-HQ formation must be inhibited by >90% [3]. If not, the metabolite is likely generated by a non-CYP3A4 pathway or is an artifact.

-

-

Mass Spectrometry: Monitor the transition m/z 341

160 (quantifier) for 3-HQ.

References

-

Antimalarial activity and interactions between quinine, dihydroquinine and 3-hydroxyquinine against Plasmodium falciparum in vitro. Source: Transactions of the Royal Society of Tropical Medicine and Hygiene (1996).

-

Pharmacokinetics of quinine and 3-hydroxyquinine in severe falciparum malaria with acute renal failure. Source: Transactions of the Royal Society of Tropical Medicine and Hygiene (1999).

-

Enzyme kinetics for the formation of 3-hydroxyquinine... 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway. Source: Drug Metabolism and Disposition (2002).

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Source: IntechOpen (2022).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Hydroxyquinine | C20H24N2O3 | CID 157225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of quinine and 3-hydroxyquinine in severe falciparum malaria with acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. oyc.co.jp [oyc.co.jp]

Application Note: Precision Quantitation of 3-Hydroxyquinine in Human Plasma Using (3R)-3-Hydroxy Quinine-vinyl-d3 by LC-MS/MS

This Application Note and Protocol guide is designed for researchers and bioanalytical scientists involved in therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, and CYP3A4 phenotyping. It details the rigorous quantification of 3-Hydroxyquinine using its stable isotope-labeled analog, (3R)-3-Hydroxy Quinine-vinyl-d3 , via LC-MS/MS.

Introduction & Scientific Rationale

3-Hydroxyquinine (3-OH-Q) is the primary metabolite of Quinine, an alkaloid used for the treatment of malaria and leg cramps. The biotransformation of Quinine to 3-OH-Q is catalyzed almost exclusively by Cytochrome P450 3A4 (CYP3A4) . Consequently, the plasma concentration ratio of Quinine to 3-OH-Q is a recognized biomarker for in vivo CYP3A4 activity phenotyping.

Accurate quantification of 3-OH-Q is challenging due to significant matrix effects in plasma and the structural similarity of potential interferences (e.g., Quinidine, Dihydroquinine). The use of (3R)-3-Hydroxy Quinine-vinyl-d3 as an Internal Standard (IS) is critical. Unlike structural analogs (e.g., chloroquine), this stable isotope-labeled IS shares identical physicochemical properties—chromatographic retention, pKa, and ionization efficiency—with the analyte, differing only by mass (+3 Da). This ensures that any matrix-induced ion suppression or enhancement affects both the analyte and IS equally, allowing for precise normalization.

Mechanism of Labeling

The "vinyl-d3" designation indicates that the three hydrogen atoms on the vinyl side chain (

Chemical Characterization

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion | Key Fragment (Quant) |

| 3-Hydroxyquinine | 340.1787 | 341.2 | 160.1 | |

| (3R)-3-Hydroxy Quinine-vinyl-d3 | 343.1975 | 344.2 | 160.1 |

Note: The primary fragment ion (

Experimental Protocol

Reagents and Materials

-

Analytes: 3-Hydroxyquinine (Reference Standard), (3R)-3-Hydroxy Quinine-vinyl-d3 (Internal Standard).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Stock Solution Preparation

-

Master Stock (1 mg/mL): Dissolve 1 mg of 3-Hydroxyquinine and IS separately in MeOH. Store at -20°C.

-

Working Standard Solutions: Serially dilute the 3-Hydroxyquinine stock with 50% MeOH/Water to generate a calibration curve range (e.g., 5 – 2000 ng/mL).

-

Working IS Solution: Dilute the IS stock to a fixed concentration (e.g., 100 ng/mL) in ACN. This solution will also serve as the protein precipitation agent.

Sample Preparation (Protein Precipitation)

This method utilizes a "Crash & Shoot" approach for high throughput, relying on the d3-IS to correct for matrix effects.

-

Aliquot: Transfer 50 µL of plasma sample (or Calibrator/QC) into a 96-well plate or microcentrifuge tube.

-

Precipitation: Add 150 µL of Working IS Solution (ACN containing 100 ng/mL (3R)-3-Hydroxy Quinine-vinyl-d3).

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.

-

Dilution (Optional): If peak shape is poor due to high organic content, dilute the supernatant 1:1 with 10 mM Ammonium Formate (aq) before injection.

LC-MS/MS Conditions

Chromatography (LC):

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10% | Initial Hold |

| 0.50 | 10% | Start Gradient |

| 2.50 | 90% | Elution of Analytes |

| 3.00 | 90% | Wash |

| 3.10 | 10% | Re-equilibration |

| 4.00 | 10% | End of Run |

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5][6]

-

Spray Voltage: 3500 - 4500 V.

-

Gas Temps: Source 350°C, Desolvation 400°C.

-

Detection: Multiple Reaction Monitoring (MRM).[1][2][3][5][7][8]

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| 3-OH-Quinine | 341.2 | 160.1 | 50 | 25 | Quantifier |

| 3-OH-Quinine | 341.2 | 323.2 | 50 | 15 | Qualifier |

| d3-IS | 344.2 | 160.1 | 50 | 25 | IS Quantifier |

Visual Workflows

Analytical Workflow

The following diagram illustrates the step-by-step process from sample collection to data analysis.

Caption: Streamlined "Crash & Shoot" workflow for high-throughput plasma analysis.

Metabolic Pathway & Mass Shift

Understanding the metabolic origin ensures the assay targets the correct biological entity.

Caption: CYP3A4-mediated metabolism of Quinine and the structural relationship to the d3-IS.

Method Validation & Performance Criteria

To ensure trustworthiness, the method must be validated according to FDA/EMA bioanalytical guidelines.

-

Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ should be observed at the retention times of 3-OH-Quinine or the IS.

-

Linearity: The calibration curve (weighted

) should be linear ( -

Matrix Effect (IS Normalized):

-

Calculate the Matrix Factor (MF) for both analyte and IS.

- .

-

The result should be close to 1.0, indicating the d3-IS effectively compensates for ion suppression/enhancement.

-

-

Accuracy & Precision:

-

Intra-day: CV < 15% (20% at LLOQ).

-

Inter-day: CV < 15% (20% at LLOQ).[9]

-

Discussion: Why Vinyl-d3?

The choice of (3R)-3-Hydroxy Quinine-vinyl-d3 over other potential internal standards (like Quinidine or Chloroquine) is driven by isotopic fidelity .

-

Chromatographic Co-elution: Deuterium labeling on the vinyl group changes the lipophilicity negligibly. The IS co-elutes perfectly with the analyte, meaning it experiences the exact same matrix environment at the moment of ionization.

-

Fragmentation Stability: The vinyl group is located on the quinuclidine ring. While the primary quantifier ion (

160) is the quinoline ring (unlabeled), the precursor ion selection (

References

-

Mirghani, R. A., et al. (2003). "Enzyme kinetics for the formation of 3-hydroxyquinine and three new metabolites of quinine in vitro; 3-hydroxylation by CYP3A4 is indeed the major metabolic pathway." Drug Metabolism and Disposition. Link

-

Heaton, J., et al. (2011).[10] "Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

-

Toronto Research Chemicals (TRC). "(3R)-3-Hydroxy Quinine-vinyl-d3 Product Page." Link(Note: Representative supplier link for compound verification).

-

Thermo Fisher Scientific. "Simultaneous Quantitation of Drugs in Human Plasma by LC-MS/MS." Application Note 571. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Quinine and 3-Hydroxyquinine in Human Plasma Using LC-MS/MS with Deuterated Internal Standards

This Application Note is designed for bioanalytical scientists and drug development professionals. It prioritizes technical depth, mechanistic understanding, and robust validation strategies over generic procedural lists.

Introduction & Clinical Significance

Quinine remains a critical therapeutic agent for the treatment of chloroquine-resistant Plasmodium falciparum malaria and, off-label, for nocturnal leg cramps. Its narrow therapeutic index and significant inter-individual pharmacokinetic variability necessitate precise therapeutic drug monitoring (TDM).[1]

The primary metabolic pathway of quinine involves CYP3A4-mediated 3-hydroxylation to form 3-hydroxyquinine (3-OH-Q) .[1] This metabolite is clinically relevant because:

-

It retains approximately 10-30% of the antimalarial activity of the parent drug.[1]

-

It can accumulate in renal failure, contributing to toxicity.[1]

-

The metabolic ratio of Quinine/3-OH-Q serves as an in vivo probe for CYP3A4 phenotyping.[1]

This protocol details a high-throughput, sensitive LC-MS/MS method using Quinine-d3 as an internal standard (IS) to compensate for the significant matrix effects often observed in plasma electrospray ionization (ESI).[1]

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic conversion and the structural relationship between the analytes.

Figure 1: Primary metabolic pathway of Quinine mediated by CYP3A4, yielding the active metabolite 3-hydroxyquinine.

Experimental Strategy & Mechanistic Insights

The Challenge of Isomers